molecular formula C24H20ClNO3 B11608425 5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11608425
M. Wt: 405.9 g/mol
InChI Key: KVACIXYUAGHRPR-UHFFFAOYSA-N
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Description

“5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylethyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting with an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.

    Introduction of Functional Groups: The chloro, hydroxy, and phenylethyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while hydroxy groups can be introduced via hydroxylation reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under controlled conditions to ensure the correct placement of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or reduce the carbonyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may yield a dechlorinated product.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its structural features can be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and other materials.

Mechanism of Action

The mechanism of action of “5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one” depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-hydroxy-1H-indole-2-one: A simpler indole derivative with similar functional groups.

    3-(2-oxo-2-phenylethyl)-1H-indole-2-one: Lacks the chloro and hydroxy groups but shares the phenylethyl group.

    1-(2-phenylethyl)-1H-indole-2-one: Lacks the chloro, hydroxy, and oxo groups but shares the phenylethyl group.

Uniqueness

The uniqueness of “5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one” lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups, along with the phenylethyl group, allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-phenacyl-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C24H20ClNO3/c25-19-11-12-21-20(15-19)24(29,16-22(27)18-9-5-2-6-10-18)23(28)26(21)14-13-17-7-3-1-4-8-17/h1-12,15,29H,13-14,16H2

InChI Key

KVACIXYUAGHRPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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